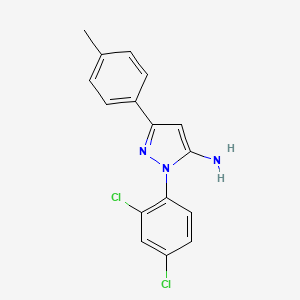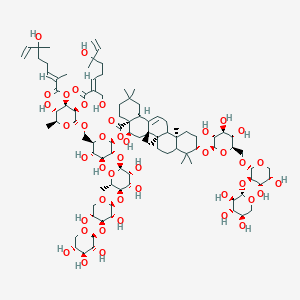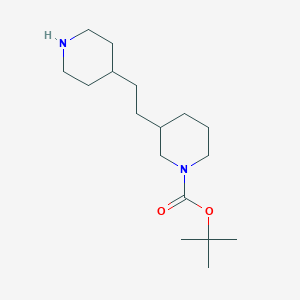
1-(Nafto-1-ilmetil)-3-((1-(piridin-3-ilsulfonil)piperidin-4-il)metil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Métodos De Preparación
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps. The synthetic route often starts with the preparation of the naphthalene and pyridine derivatives, followed by their coupling with piperidine. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(Naphthalen-1-ylmethyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyridine ring, which may affect its biological activity.
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)urea: Has a different position of the pyridine ring, which may influence its binding affinity to targets.
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)urea: Similar structure but with a different substitution pattern, potentially leading to different chemical and biological properties.
This compound’s uniqueness lies in its specific combination of functional groups and rings, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-23(26-16-20-7-3-6-19-5-1-2-9-22(19)20)25-15-18-10-13-27(14-11-18)31(29,30)21-8-4-12-24-17-21/h1-9,12,17-18H,10-11,13-16H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWPAAKYRSRPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2520043.png)
![6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2520044.png)

![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)






![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
![2-({1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)


